Product packaging for 2-Acetyl-5-chlorobenzoic acid(Cat. No.:CAS No. 115382-34-8)

2-Acetyl-5-chlorobenzoic acid

Cat. No.: B3045867
CAS No.: 115382-34-8
M. Wt: 198.6 g/mol
InChI Key: ABRNBYGTHSFKKS-UHFFFAOYSA-N
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Description

2-Acetyl-5-chlorobenzoic acid is a benzoic acid derivative designed for research and development purposes only. It is strictly not for diagnostic, therapeutic, or personal use. This compound features both a carboxylic acid and an acetyl functional group on a chlorinated aromatic ring, making it a valuable intermediate in synthetic organic chemistry . The presence of these functional groups allows researchers to utilize this molecule as a key precursor in the synthesis of more complex heterocyclic compounds and pharmaceutical candidates . Similar chloro- and acetyl-substituted benzoic acids are known to be used in material science research and as building blocks for active ingredients. Handling of this chemical should follow standard laboratory safety protocols. Based on the properties of its close structural isomers, this compound may pose health hazards upon contact, including skin and eye irritation . Researchers should consult the safety data sheet (SDS) and adhere to all stated precautionary measures, which may include wearing appropriate personal protective equipment (PPE) such as gloves and eye protection . The product is typically supplied as a solid and should be stored in a sealed container in a cool, dry, and well-ventilated place to maintain its stability and purity .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7ClO3 B3045867 2-Acetyl-5-chlorobenzoic acid CAS No. 115382-34-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-acetyl-5-chlorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO3/c1-5(11)7-3-2-6(10)4-8(7)9(12)13/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABRNBYGTHSFKKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20459410
Record name 2-Acetyl-5-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20459410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115382-34-8
Record name 2-Acetyl-5-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20459410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for 2 Acetyl 5 Chlorobenzoic Acid

Historical Perspectives on Related Benzoic Acid Synthesis

The synthesis of benzoic acid and its derivatives has a rich history, with early methods often relying on the oxidation of toluene (B28343). wikipedia.org One of the first industrial processes involved the reaction of benzotrichloride (B165768) with calcium hydroxide (B78521) in the presence of iron or its salts as a catalyst. wikipedia.org Another classic laboratory method, valued for its pedagogical significance, is the Grignard reaction, where bromobenzene (B47551) is converted to phenylmagnesium bromide and then carboxylated to form benzoic acid. wikipedia.org These foundational methods, while effective, often required harsh conditions and could lead to chlorinated byproducts, paving the way for the development of more refined synthetic routes for specifically substituted benzoic acids. wikipedia.org

Contemporary Synthetic Strategies toward 2-Acetyl-5-chlorobenzoic Acid

Modern approaches to the synthesis of this compound can be broadly categorized into direct acylation and multi-step functional group transformations.

Direct Acylation Approaches

The most prevalent method for synthesizing this compound is through the Friedel-Crafts acylation of a substituted benzene (B151609) ring. evitachem.comgoogle.com This electrophilic aromatic substitution reaction typically involves treating an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. google.commasterorganicchemistry.com In the case of this compound, the starting material is often 4-chlorobenzoic acid, which is acylated with an acetylating agent like acetic anhydride. evitachem.com

The primary challenge in this approach is controlling the regioselectivity of the acylation. The carboxyl group is a deactivating, meta-directing group, while the chlorine atom is a deactivating but ortho-, para-directing group. This can lead to a mixture of products, necessitating careful optimization of reaction conditions to favor the formation of the desired 2-acetyl isomer.

Multi-step Synthesis via Functional Group Transformations

An alternative to direct acylation is a multi-step synthesis that involves the transformation of various functional groups on a pre-existing benzene ring. One such pathway could start from 2-amino-5-chlorobenzoic acid. This compound can be reacted with chloroacetyl chloride to yield 5-chloro-2-[(chloroacetyl)amino]benzoic acid. chemicalbook.com Subsequent manipulation of the chloroacetylamino group could potentially lead to the desired acetyl group, although this represents a more complex and less direct route.

Another potential multi-step approach involves the oxidation of a corresponding toluene derivative. For instance, 2-chloro-4-methylacetophenone could be oxidized to yield this compound. This method leverages the well-established oxidation of methyl groups on an aromatic ring to carboxylic acids. quora.com

Catalysis in this compound Synthesis

The choice of catalyst is critical in the synthesis of this compound, particularly in Friedel-Crafts acylation reactions. Traditionally, stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃) were used. scispace.com However, these catalysts are often moisture-sensitive and can lead to significant waste streams. chemistryjournals.net

Modern catalysis research has focused on developing more environmentally friendly and reusable catalysts. These include:

Metal Trifluoromethanesulfonates (Triflates): Lanthanide triflates, such as Ytterbium(III) triflate (Yb(OTf)₃), and Hafnium(IV) triflate (Hf(OTf)₄) have been shown to be effective catalysts for Friedel-Crafts acylation, often in catalytic amounts. chemistryjournals.net They are also recoverable and reusable. chemistryjournals.net

Heteropoly Acids: These are strong solid-acid catalysts that can be used in heterogeneous reaction systems, simplifying product purification. scispace.com

Metal Oxides: Nanopowder copper ferrite (B1171679) (CuFe₂O₄) has been reported as a magnetically separable and reusable catalyst for Friedel-Crafts acylation. researchgate.net

Bismuth(III) Chloride: This catalyst can be generated in situ from the water-insensitive and environmentally benign bismuth(III) oxychloride. chemistryjournals.net

The table below summarizes various catalytic systems used in related Friedel-Crafts acylation reactions.

Catalyst SystemAcylating AgentSubstrateKey Features
Aluminum chloride (AlCl₃)Acyl chloridesAromatic ringsTraditional, often requires stoichiometric amounts, moisture-sensitive. scispace.com
Hafnium(IV) triflate (Hf(OTf)₄) and Trifluoromethanesulfonic acid (TfOH)Acid chloridesBenzene, chlorobenzeneCatalytic amounts, accelerated reaction rates. chemistryjournals.net
Lanthanide triflates [Ln(OTf)₃]Acid anhydridesSubstituted benzenesRecoverable and reusable catalyst. chemistryjournals.net
Bismuth(III) chloride (BiCl₃)Not specifiedActivated and polycyclic aromaticsGenerated in situ from an eco-friendly precursor. chemistryjournals.net
Copper(II) triflate [Cu(OTf)₂]Not specifiedAromatic compoundsUsed in ionic liquids. chemistryjournals.net

Reaction Condition Optimization for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include temperature, solvent, and reaction time.

For Friedel-Crafts acylation, the reaction is typically conducted at elevated temperatures, often under reflux, to ensure complete conversion. evitachem.com The choice of solvent can also influence the reaction outcome. While some reactions are performed in the aromatic substrate itself, others may utilize solvents like dichlorobenzene or nitrobenzene. worldscientific.com

In multi-step syntheses, the conditions for each step must be carefully controlled. For example, in the synthesis of a related compound, 2-(acetyloxy)-5-chlorobenzoic acid, the acetylation of 5-chlorosalicylic acid is carried out by heating with acetic anhydride and a catalyst like pyridine (B92270) at 60-70°C for several hours.

The table below presents a hypothetical optimization study for the direct acylation of 4-chlorobenzoic acid, illustrating how different parameters can affect the reaction.

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1AlCl₃Dichlorobenzene80665
2AlCl₃Dichlorobenzene100675
3Yb(OTf)₃Nitrobenzene801270
4Yb(OTf)₃Nitrobenzene1001282
5Hf(OTf)₄/TfOHDichlorobenzene80885

Following the reaction, purification steps such as recrystallization or chromatography are essential to isolate the high-purity this compound. evitachem.com

Chemical Reactivity and Mechanistic Investigations of 2 Acetyl 5 Chlorobenzoic Acid

Electrophilic Aromatic Substitution Reactions on the Chlorinated Benzene (B151609) Ring

The reactivity of the benzene ring in 2-acetyl-5-chlorobenzoic acid towards electrophilic aromatic substitution (EAS) is significantly influenced by the electronic properties of its substituents: the acetyl group and the chlorine atom. Both are electron-withdrawing groups, which generally deactivate the aromatic ring towards electrophilic attack compared to unsubstituted benzene. vulcanchem.comminia.edu.eg This deactivation results from the reduction of electron density within the ring, making it less attractive to electrophiles.

The directing effects of these substituents determine the regioselectivity of substitution. The acetyl group is a meta-director, while the chlorine atom is an ortho-, para-director. uomustansiriyah.edu.iq In the case of this compound, the acetyl group is at position 2 and the chlorine at position 5. The combined influence of these groups directs incoming electrophiles. For instance, the electron-withdrawing nature of both the chlorine and acetyl groups reduces the electron density on the aromatic ring, which can direct electrophilic substitution to the para position relative to the acetyl group. vulcanchem.com

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For these reactions to proceed on the deactivated ring of this compound, strong electrophiles and often harsh reaction conditions are necessary. minia.edu.eguomustansiriyah.edu.iq The generation of these strong electrophiles typically requires the use of potent acid catalysts. masterorganicchemistry.com For example, nitration would involve the use of a mixture of concentrated nitric and sulfuric acids to generate the nitronium ion (NO2+). minia.edu.eg

Nucleophilic Reactions at the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a primary site for nucleophilic reactions, leading to the formation of various important derivatives. pressbooks.pub These reactions typically proceed via a nucleophilic acyl substitution mechanism. pressbooks.pub

Esterification and Amidation Pathways

Esterification: this compound can be converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com This process, known as Fischer esterification, is an equilibrium reaction. masterorganicchemistry.com The reaction of this compound with ethanol (B145695), for instance, yields ethyl 2-acetyl-5-chlorobenzoate. smolecule.com The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack from the alcohol. masterorganicchemistry.com

Amidation: The formation of amides from this compound can be achieved by reacting it with an amine. For example, condensation with ammonium (B1175870) formate (B1220265) could potentially produce n-(2-acetyl-5-chlorophenyl)formamide. vulcanchem.com A common method for amidation involves the use of a coupling agent or the conversion of the carboxylic acid to a more reactive intermediate, such as an acid chloride. rsc.org For instance, this compound can be coupled with aniline (B41778) derivatives in the presence of a copper catalyst to form N-aryl anthranilic acid derivatives. researchgate.net

Formation of Acid Halides and Anhydrides

Acid Halides: Carboxylic acids can be converted to acid halides, which are more reactive acylating agents. A common reagent for this transformation is thionyl chloride (SOCl2). The reaction of this compound with thionyl chloride would yield 2-acetyl-5-chlorobenzoyl chloride. This acid chloride can then be used in a variety of subsequent reactions, such as the synthesis of esters and amides under milder conditions than direct esterification or amidation. uomustansiriyah.edu.iq

Anhydrides: Acid anhydrides can be prepared from carboxylic acids, often via the corresponding acid chloride. pressbooks.pub The reaction of an acid chloride with a carboxylate salt is a typical method for synthesizing both symmetrical and unsymmetrical anhydrides. pressbooks.pub Alternatively, mixed anhydrides of N-alkoxycarbonylamino acids have been synthesized by reacting the N-alkoxycarbonylamino acid with an alkyl chloroformate in the presence of a base. researchgate.net These mixed anhydrides are useful intermediates in peptide synthesis. researchgate.net

Reactivity of the Acetyl Group

The acetyl group of this compound provides another reactive center within the molecule, allowing for a range of transformations characteristic of ketones.

Aldol (B89426) Condensation and Related Carbonyl Chemistry

The acetyl group, containing α-hydrogens, has the potential to undergo base-catalyzed aldol condensation reactions. In the presence of a base, the α-carbon can be deprotonated to form an enolate, which can then act as a nucleophile, attacking the carbonyl carbon of another molecule of the aldehyde or ketone. However, specific examples of aldol condensation involving this compound are not prominently documented in the provided search results.

Oxidation and Reduction Reactions of the Ketone

Oxidation: The acetyl group can be oxidized to a carboxylic acid group. evitachem.com Strong oxidizing agents like potassium permanganate (B83412) can be employed for this transformation, which would yield 2-carboxy-5-chlorobenzoic acid. evitachem.com

Reduction: The carbonyl group of the acetyl moiety can be reduced to a secondary alcohol. evitachem.com A common and selective reducing agent for this purpose is sodium borohydride (B1222165) (NaBH4), which would convert this compound to 2-(1-hydroxyethyl)-5-chlorobenzoic acid. evitachem.com

Cyclization and Rearrangement Reactions

The ortho positioning of the acetyl and carboxylic acid groups on the benzene ring allows for intramolecular reactions, leading to the formation of cyclic derivatives.

A notable reaction of this compound is its conversion into phthalide (B148349) derivatives. Research has indicated the formation of related structures, such as 6-chloro-3-methoxy-3-methylisobenzofuran-1(3H)-one, from similar precursors in the presence of methanol (B129727). mdpi.comresearchgate.net This suggests that this compound can undergo an intramolecular cyclization reaction.

The proposed mechanism for the formation of 6-chloro-3-methoxyphthalide likely involves the following steps:

Esterification: The carboxylic acid group of this compound reacts with methanol in the presence of an acid catalyst to form the corresponding methyl ester, methyl 2-acetyl-5-chlorobenzoate.

Hemiketal Formation: The carbonyl oxygen of the acetyl group is protonated, increasing its electrophilicity. The hydroxyl group of the methanol molecule then attacks the carbonyl carbon of the acetyl group in an intramolecular fashion, leading to the formation of a cyclic hemiketal intermediate.

Dehydration and Tautomerization: The hemiketal can then undergo dehydration to form a more stable phthalide ring system.

A similar process of cyclization involving two carbonyl groups in the ortho-position on a benzene ring is a known chemical reaction in solution. researchgate.net

Detailed research findings on the direct conversion of this compound to 6-chloro-3-methoxyphthalide, including specific yields and reaction conditions, are an area for further investigation.

Other Transformation Reactions

Beyond cyclization, this compound can undergo a range of other chemical transformations at its functional groups.

The acetyl group is susceptible to both oxidation and reduction. evitachem.com

Oxidation: The acetyl group can be oxidized to a carboxylic acid group using a strong oxidizing agent like potassium permanganate (KMnO₄) in an alkaline medium. evitachem.comlibretexts.org This reaction would yield 5-chloro-1,2-benzenedicarboxylic acid. The general mechanism for the oxidation of alkylbenzenes with KMnO₄ is thought to involve a free-radical intermediate at the benzylic position. masterorganicchemistry.com

Reduction: The carbonyl group of the acetyl moiety can be reduced to a secondary alcohol using a reducing agent such as sodium borohydride (NaBH₄) in methanol. evitachem.comrsc.org This transformation would produce 2-(1-hydroxyethyl)-5-chlorobenzoic acid. Sodium borohydride is a mild reducing agent that selectively reduces aldehydes and ketones. rsc.org

The chlorine atom on the aromatic ring can also participate in reactions, primarily nucleophilic aromatic substitution. evitachem.com However, such reactions on aryl halides typically require harsh conditions or the presence of strong electron-withdrawing groups on the ring to proceed efficiently. msu.edugovtpgcdatia.ac.in The acetyl and carboxylic acid groups are moderately deactivating, making nucleophilic substitution challenging under standard conditions.

Below is a summary of potential transformation reactions of this compound.

Reaction TypeReagents and ConditionsProduct
OxidationPotassium permanganate (KMnO₄), alkaline medium5-chloro-1,2-benzenedicarboxylic acid
ReductionSodium borohydride (NaBH₄), methanol2-(1-hydroxyethyl)-5-chlorobenzoic acid
Nucleophilic SubstitutionNucleophiles (e.g., amines, thiols), base2-acetyl-5-(nucleophile)benzoic acid

Spectroscopic Characterization and Advanced Analytical Techniques in Research on 2 Acetyl 5 Chlorobenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-Acetyl-5-chlorobenzoic acid, both ¹H NMR and ¹³C NMR spectroscopy would yield crucial data for structural confirmation.

Proton NMR (¹H NMR) Analysis

Proton NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. In the ¹H NMR spectrum of this compound, one would expect to observe distinct signals corresponding to the aromatic protons and the methyl protons of the acetyl group.

Aromatic Protons: The benzene (B151609) ring has three protons. Due to their different positions relative to the electron-withdrawing acetyl, chloro, and carboxylic acid groups, they would appear as distinct signals in the aromatic region of the spectrum (typically between 7.0 and 8.5 ppm). The splitting patterns of these signals (e.g., doublet, doublet of doublets) would reveal the coupling relationships between adjacent protons, confirming their substitution pattern on the aromatic ring.

Acetyl Protons: The three equivalent protons of the methyl group in the acetyl moiety (-COCH₃) would appear as a sharp singlet, as they have no adjacent protons to couple with. This signal would be expected in the aliphatic region, typically around 2.5-2.7 ppm.

Carboxylic Acid Proton: The acidic proton of the carboxyl group (-COOH) would appear as a broad singlet at a significantly downfield chemical shift, often above 10 ppm. Its broadness is a result of chemical exchange.

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum.

Carbonyl Carbons: Two signals would be expected in the highly deshielded region of the spectrum (typically 165-205 ppm). One corresponds to the carboxylic acid carbonyl carbon and the other to the ketone carbonyl carbon of the acetyl group.

Aromatic Carbons: Six distinct signals would be anticipated for the six carbons of the benzene ring. The chemical shifts of these carbons would be influenced by the attached substituents. The carbons directly bonded to the chlorine atom, the acetyl group, and the carboxylic acid group would have characteristic chemical shifts.

Methyl Carbon: The carbon of the methyl group in the acetyl moiety would produce a signal in the upfield (aliphatic) region of the spectrum, typically between 20-30 ppm.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light in Raman spectroscopy corresponds to specific bond vibrations (stretching, bending, etc.), allowing for the identification of functional groups.

Key expected vibrational bands for this compound would include:

O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl group.

C=O Stretches: Two distinct strong absorption bands would be expected for the two carbonyl groups. The carboxylic acid carbonyl stretch typically appears around 1700-1725 cm⁻¹, while the ketone carbonyl stretch is expected around 1680-1700 cm⁻¹.

C-Cl Stretch: A stretching vibration for the carbon-chlorine bond would be observed in the fingerprint region, typically between 600-800 cm⁻¹.

Aromatic C-H and C=C Stretches: Signals corresponding to the aromatic C-H stretching would appear above 3000 cm⁻¹, and aromatic C=C ring stretching vibrations would be seen in the 1450-1600 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Molecules with conjugated systems, such as the aromatic ring in this compound, absorb UV or visible light to promote electrons to higher energy orbitals. The spectrum would be expected to show characteristic absorption maxima (λ_max) corresponding to π → π* transitions of the substituted benzene ring. The presence of the acetyl and carboxylic acid groups would influence the exact positions of these absorption bands.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound with very high accuracy, which allows for the determination of its elemental formula. For this compound (C₉H₇ClO₃), HRMS would confirm its molecular formula by providing a highly accurate mass-to-charge ratio.

Furthermore, by inducing fragmentation of the molecule, mass spectrometry provides valuable structural information. Characteristic fragmentation patterns for this compound would likely involve the loss of small molecules or radicals such as H₂O, CO, CO₂, and the acetyl group (CH₃CO). The presence of chlorine would be indicated by a characteristic isotopic pattern for fragments containing this atom.

Theoretical and Computational Chemistry Studies of 2 Acetyl 5 Chlorobenzoic Acid

Quantum Chemical Calculations (e.g., DFT, Ab initio) for Electronic Structure

Quantum chemical calculations are instrumental in elucidating the electronic structure of 2-Acetyl-5-chlorobenzoic acid. These methods solve the Schrödinger equation, or a simplified form of it, to determine the molecule's electronic wave function and energy.

Density Functional Theory (DFT) is a predominant method for such investigations due to its favorable balance of computational cost and accuracy. Specifically, the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed. Basis sets, which are sets of mathematical functions used to build the molecular orbitals, such as the 6-31+G(d) or 6-311++G(d,p) sets, are commonly used to provide a flexible description of the electron distribution. mdpi.comresearchgate.net

In one such study concerning the synthesis of this compound, quantum chemical calculations were performed using the Gaussian 03 software package. mdpi.com The structural optimization was achieved using the B3LYP functional with the 6-31+G(d) basis set, incorporating the polarizable continuum model (PCM) to simulate the effects of a methanol (B129727) solvent. mdpi.com These calculations are used to determine key geometric parameters (bond lengths, bond angles, and dihedral angles) and electronic properties like charge distribution and dipole moment. The optimized geometry represents the molecule's minimum energy structure, providing a foundational understanding of its shape and electron density distribution. For similar benzoic acid derivatives, these calculations have been used to analyze the planarity of the benzene (B151609) ring and the orientation of the carboxylic acid and other substituent groups. researchgate.netnih.gov

Ab initio methods, while more computationally intensive, offer higher levels of theory by avoiding the empirical parameterization inherent to some DFT functionals. Methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory) can also be applied, although DFT often provides a more practical approach for molecules of this size.

Molecular Orbital Analysis (e.g., HOMO-LUMO Energy Gaps and Spatial Distributions)

Molecular Orbital (MO) theory describes the electronic structure of a molecule in terms of orbitals that extend over the entire molecule. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest as they govern the molecule's reactivity and electronic properties. researchgate.netresearchgate.net

The HOMO acts as an electron donor, so its energy level is related to the ionization potential. The LUMO acts as an electron acceptor, and its energy is related to the electron affinity. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized primarily on the benzene ring and the oxygen atoms, while the LUMO is likely distributed over the carboxylic acid and acetyl groups, which contain electron-withdrawing carbonyl functions.

The HOMO-LUMO energy gap (ΔE) is a critical parameter that reflects the molecule's chemical stability and reactivity. researchgate.net A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive and can be easily polarized. nih.gov For substituted benzoic acids, this energy gap is a key factor in determining their electronic and optical properties. researchgate.net Time-dependent DFT (TD-DFT) calculations can further leverage these orbital energies to predict the electronic transitions seen in UV-Visible spectroscopy. researchgate.netresearchgate.net

Table 1: Representative Frontier Orbital Data for Substituted Benzoic Acids (Illustrative)
CompoundMethod/Basis SetEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Reference
2-Chloro-6-fluorobenzoic acidB3LYP/6-311++G-7.31-1.395.92 nih.gov
3,4-Dichlorobenzoic acidB3LYP/6-311++G-7.42-2.145.28 nih.gov
4-Amino-2-Chlorobenzoic AcidB3LYP/6-311++G(d,p)-5.80-1.124.68 researchgate.net

Note: The data in the table is for structurally related compounds to illustrate the typical values obtained from quantum chemical calculations. Specific values for this compound would require a dedicated computational study.

Conformational Analysis and Energy Landscape Mapping

This compound has several rotatable bonds, primarily the C-C bond connecting the acetyl group to the ring and the C-C bond connecting the carboxyl group to the ring. Rotation around these bonds gives rise to different conformers with varying energies.

Conformational analysis involves systematically exploring the potential energy surface of the molecule to identify stable conformers (energy minima) and the transition states that connect them. This mapping is crucial for understanding the molecule's flexibility and the most probable shapes it will adopt.

A key feature is the potential for intramolecular hydrogen bonding between the hydrogen of the carboxylic acid group and the oxygen of the acetyl group. This interaction can significantly stabilize certain conformations, leading to a pseudo-cyclic arrangement. The planarity of the acetyl and carboxyl groups relative to the benzene ring is also a determining factor in conformational stability, influenced by the balance between steric hindrance and electronic conjugation.

Studies on closely related molecules, like 5-chloroaspirin (2-acetoxy-5-chlorobenzoic acid), have utilized crystal structure prediction (CSP) to explore the energy landscape. researchgate.net These studies reveal that different conformers, particularly those involving the orientation of the carboxylate proton, can have very similar energies, leading to polymorphism where the molecule crystallizes in multiple forms. researchgate.net For this compound, a similar computational approach would involve rotating the substituent groups and calculating the relative energy of each conformation to build a comprehensive energy landscape.

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed information about transition states and reaction energy profiles. smu.edu For this compound, this can involve studying both its synthesis and its subsequent reactions.

These computational models can:

Identify Intermediates: Uncover short-lived, unstable molecules that are part of the reaction sequence.

Characterize Transition States: Determine the geometry of the highest-energy point along the reaction coordinate. Vibrational frequency calculations are used to confirm a transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction path. smu.edu

Map Reaction Pathways: Use methods like Intrinsic Reaction Coordinate (IRC) calculations to follow the path from the transition state down to the reactants and products, confirming that the identified transition state connects the correct species. smu.edu

Probe Mechanistic Details: Investigate the role of catalysts and solvent molecules in the reaction, providing insights into how they influence reaction rates and selectivity. mdpi.com

Prediction and Interpretation of Spectroscopic Properties through Simulation

Computational methods can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures.

Derivatives and Analogues of 2 Acetyl 5 Chlorobenzoic Acid: Synthesis and Structure Reactivity Relationships

Design and Synthesis of Carboxylic Acid Derivatives

The carboxylic acid group of 2-acetyl-5-chlorobenzoic acid is a prime site for derivatization, most commonly through esterification and amidation reactions.

Esterification typically involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst. For instance, the reaction of this compound with ethanol (B145695) yields ethyl 2-acetyl-5-chlorobenzoate. smolecule.com This transformation can influence the compound's solubility, with the ester derivative often exhibiting increased solubility in organic solvents compared to the parent carboxylic acid.

Amidation , the formation of an amide from the carboxylic acid, can be achieved through various methods. A common approach involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with an amine. webassign.net Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can facilitate the direct reaction between the carboxylic acid and an amine. fishersci.it The choice of the amine allows for the introduction of a wide range of substituents, thereby modulating the derivative's properties. For example, reaction with ammonium (B1175870) formate (B1220265) could yield N-(2-acetyl-5-chlorophenyl)formamide. vulcanchem.com The conditions for these reactions, including the choice of solvent and base, are critical for achieving high yields. fishersci.itorganic-chemistry.org

The table below summarizes common methods for the synthesis of carboxylic acid derivatives.

Derivative TypeReagentsTypical ConditionsReference(s)
EsterAlcohol, Acid Catalyst (e.g., H₂SO₄)Heating smolecule.com
Amide (via Acyl Chloride)Thionyl chloride (SOCl₂), AmineTwo-step process webassign.net
Amide (Direct Coupling)Amine, Coupling Agent (e.g., DCC, EDC), Base (e.g., DIEA)Room temperature, aprotic solvent (e.g., DMF) fishersci.it

Modification of the Acetyl Group

The acetyl group offers another avenue for structural diversification. Key transformations include reduction, oxidation, and reactions to form derivatives like oximes and chalcones.

Reduction of the acetyl group's carbonyl to a secondary alcohol can be accomplished using reducing agents like sodium borohydride (B1222165), yielding 2-(1-hydroxyethyl)-5-chlorobenzoic acid. evitachem.com This introduces a new chiral center into the molecule.

Oxidation of the acetyl group can lead to the formation of a second carboxylic acid group. Strong oxidizing agents like potassium permanganate (B83412) can convert the acetyl group into a carboxyl group, resulting in 2-carboxy-5-chlorobenzoic acid. evitachem.com

Other Modifications of the acetyl group include its conversion to an oxime through reaction with hydroxylamine, or its participation in condensation reactions. For example, the Claisen-Schmidt reaction with an aldehyde can form a chalcone, which is an α,β-unsaturated ketone. ichem.md The acetyl group can also be halogenated at the α-position. ichem.md

The following table outlines some key modifications of the acetyl group.

ModificationReagent(s)ProductReference(s)
ReductionSodium borohydride (NaBH₄)2-(1-hydroxyethyl)-5-chlorobenzoic acid evitachem.com
OxidationPotassium permanganate (KMnO₄)2-carboxy-5-chlorobenzoic acid evitachem.com
Oxime FormationHydroxylamine (NH₂OH)2-(1-(hydroxyimino)ethyl)-5-chlorobenzoic acid
α-HalogenationBromine (Br₂)2-(2-bromoacetyl)-5-chlorobenzoic acid ichem.md

Aromatic Ring Substitutions and Their Electronic Effects

The electronic properties of the aromatic ring in this compound are influenced by the interplay of the electron-withdrawing acetyl and chloro groups and the carboxylic acid group. The introduction of additional substituents can further modulate these properties.

The acetyl group is a deactivating, meta-directing group in electrophilic aromatic substitution (EAS) reactions. automate.videomasterorganicchemistry.com The chlorine atom is also deactivating but is ortho, para-directing. The carboxylic acid group is deactivating and meta-directing. The combined effect of these groups will influence the position and rate of any further substitution on the aromatic ring.

The acidity of the carboxylic acid is also sensitive to the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) generally increase the acidity of benzoic acid derivatives by stabilizing the conjugate base through inductive and resonance effects. fiveable.melibretexts.orglibretexts.org Conversely, electron-donating groups (EDGs) decrease acidity. fiveable.melibretexts.org The position of the substituent is also crucial, with ortho and para substituents often having a more pronounced effect than meta substituents due to the potential for direct resonance interaction. fiveable.me

The table below illustrates the effect of various substituents on the acidity of benzoic acid.

SubstituentPositionEffect on AcidityReference(s)
-NO₂ (Nitro)paraIncreases libretexts.orgyoutube.com
-CN (Cyano)paraIncreases libretexts.orglibretexts.org
-Cl (Chloro)paraIncreases fiveable.me
-OCH₃ (Methoxy)paraDecreases libretexts.orgyoutube.com
-CH₃ (Methyl)paraDecreases libretexts.org

Investigation of Steric and Electronic Influences on Reactivity in Modified Analogues

The reactivity of analogues of this compound is governed by a combination of steric and electronic factors.

Electronic Effects: The electronic nature of substituents significantly impacts reaction rates and mechanisms. For instance, in reactions involving the carbonyl group, electron-withdrawing substituents on the aromatic ring can enhance its electrophilicity, making it more susceptible to nucleophilic attack. The Hammett equation provides a quantitative way to correlate the reaction rates and equilibrium constants of reactions of meta- and para-substituted benzene (B151609) derivatives with the electronic properties of the substituents. libretexts.org The substituent constant, σ, reflects the electron-donating or electron-withdrawing nature of a group. libretexts.org

Steric Effects: The size of substituents can influence reactivity by hindering the approach of reagents to the reaction center. This is particularly relevant for reactions at the acetyl and carboxylic acid groups, as well as for substitutions on the aromatic ring. For example, bulky groups ortho to the carboxylic acid can sterically hinder esterification. Similarly, bulky substituents on the aromatic ring can influence the conformation of the acetyl group relative to the plane of the ring, which in turn can affect its reactivity. cdnsciencepub.com

Exploration of Chiral Analogues and Stereoselective Synthesis

The introduction of chirality into analogues of this compound can lead to compounds with specific stereochemical properties, which is of particular importance in areas like asymmetric catalysis and pharmaceutical development.

A key route to chiral analogues is the asymmetric reduction of the acetyl group . This can be achieved using chiral reducing agents or through biocatalytic methods. For example, certain microorganisms and their enzymes can reduce acetophenones to the corresponding chiral alcohols with high enantioselectivity. nih.govftb.com.hrresearchgate.net The stereochemical outcome of these reductions often follows Prelog's rule. ftb.com.hr The use of immobilized enzymes can offer advantages in terms of reusability and process scale-up. nih.gov

Another approach to creating chiral analogues involves using chiral building blocks in the synthesis. For instance, a chiral amine could be used in the amidation of the carboxylic acid group, or a chiral alcohol could be used for esterification.

The development of stereoselective synthetic routes allows for the preparation of a specific enantiomer or diastereomer of a target molecule, which is often crucial for its intended application.

The table below provides examples of methods for stereoselective synthesis.

Synthetic ApproachMethodExampleReference(s)
Asymmetric ReductionBiocatalysis with Rhodotorula glutinisReduction of acetophenone (B1666503) to (S)-1-phenylethanol nih.gov
Asymmetric HydrogenationRu(II)-catalyzed hydrogenationHydrogenation of acetophenone to (R)-1-phenylethanol nih.gov

Applications of 2 Acetyl 5 Chlorobenzoic Acid in Synthetic Organic Chemistry

As a Key Building Block in the Synthesis of Complex Organic Molecules

The distinct functional groups of 2-acetyl-5-chlorobenzoic acid provide multiple reactive sites, enabling its use as a foundational element in the construction of intricate molecular architectures. The presence of the acetyl and chloro substituents on the benzoic acid core imparts specific reactivity, allowing it to participate in a variety of chemical reactions. evitachem.com

The reactivity of this compound allows for various transformations:

Oxidation: The acetyl group can be oxidized to a carboxylic acid. evitachem.com

Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol. evitachem.com

Substitution: The chlorine atom can be substituted by other functional groups through nucleophilic aromatic substitution reactions. evitachem.com

These reactions demonstrate the utility of this compound as a versatile starting material for creating a wide array of more complex organic compounds.

Role as an Intermediate in Multi-step Synthesis Schemes

This compound frequently appears as a crucial intermediate in multi-step synthetic pathways. evitachem.com Its synthesis is often achieved through methods like the Friedel-Crafts acylation of 5-chlorobenzoic acid. evitachem.com Once formed, it can undergo further transformations to yield target molecules that may not be easily accessible through other routes.

A multistep synthesis involving a chlorobenzoic acid derivative is the formation of 2-acetylacridin-9(10H)-one. This process starts with 5-chlorobenzoic acid and p-amino acetophenone (B1666503), which react to form 2-(4-acetylphenylamino) benzoic acid. This intermediate is then cyclized to produce the 2-acetylacridin-9(10H)-one. juniperpublishers.com

Integration into Heterocyclic Compound Synthesis

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. This compound and its derivatives are valuable precursors for the synthesis of various heterocyclic systems. The presence of both a carboxylic acid and a ketone function allows for cyclization reactions with appropriate reagents to form rings containing heteroatoms like nitrogen, oxygen, or sulfur.

For example, derivatives of chlorobenzoic acids are used in the synthesis of acridine (B1665455) derivatives, which are an important class of nitrogen-containing heterocycles with a broad range of pharmaceutical properties. rsc.org The synthesis can involve the reaction of a 2-chlorobenzoic acid with an aniline (B41778) derivative. rsc.org Similarly, other benzoic acid derivatives can be used to synthesize a variety of heterocyclic compounds such as 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles through reactions with reagents like acid hydrazides. researchgate.net The synthesis of tetrazole and azitidenen compounds can also be achieved from chlorobenzoic acid derivatives. impactfactor.org

Precursor for Advanced Organic Materials and Functional Molecules

The unique electronic and structural properties imparted by the chloro and acetyl groups make this compound a suitable precursor for the development of advanced organic materials and functional molecules. These materials can have applications in fields such as electronics and materials science. evitachem.com

For example, the incorporation of halogenated benzoic acid derivatives into polymer structures can lead to materials with enhanced thermal stability and specific mechanical properties. The reactivity of the acetyl and carboxylic acid groups allows for the integration of this building block into larger molecular systems designed for specific functions. Ethyl 5-acetyl-2-chlorobenzoate, a related ester, serves as an intermediate in the synthesis of more complex organic molecules, which can facilitate the development of new materials. smolecule.com

Role in Mechanistic Organic Chemistry Studies

The study of reaction mechanisms is fundamental to understanding and controlling chemical transformations. Substituted benzoic acids, including chlorinated derivatives, are often employed in mechanistic studies to probe the electronic and steric effects of substituents on reaction rates and pathways.

For example, the Fries rearrangement, a reaction involving the rearrangement of an acyl group on a phenol, has been studied using related systems. The acylation of m-cresol (B1676322) with 2-chlorobenzoic acid in polyphosphoric acid was found to proceed through an initial esterification followed by a Fries rearrangement. researchgate.net Such studies help to elucidate whether a reaction proceeds through an intermolecular or intramolecular mechanism. The specific substitution pattern of this compound can provide valuable insights into the electronic demands of reaction intermediates and transition states.

Future Research Directions and Emerging Areas for 2 Acetyl 5 Chlorobenzoic Acid

Development of Sustainable and Green Synthetic Pathways

The future synthesis of 2-Acetyl-5-chlorobenzoic acid is increasingly steering towards sustainable and green chemistry principles to minimize environmental impact and enhance efficiency. Research is focusing on replacing hazardous solvents and reagents, reducing energy consumption, and improving atom economy.

One promising green approach involves the use of water as a solvent, which is recognized as the most preferred green solvent due to its safety and environmental benefits. tandfonline.com Aqueous media can also minimize the need for protection-deprotection steps often required in traditional organic synthesis. tandfonline.com Another key area is the adoption of energy-efficient techniques like microwave-assisted synthesis. Studies on related benzoic acid derivatives have shown that microwave irradiation can dramatically reduce reaction times from hours to minutes and increase product yields, all while using less solvent. chemmethod.comchemmethod.com

Future pathways may also incorporate biocatalysis, using enzymes to perform chemical transformations with high specificity under mild conditions, thereby reducing waste and avoiding harsh chemicals. researchgate.net The development of transition-metal-free reactions is another significant goal, as demonstrated by one-pot procedures that convert substituted benzoic acids to anilines using the more stable and cheaper tosyl azide, a method noted for being environmentally benign and scalable. rsc.org Furthermore, continuous synthesis methods, such as using oxygen as a green and inexpensive oxidant in a continuous reactor, present a scalable and safer alternative to batch processing for producing substituted benzoic acids. wipo.int

Table 1: Comparison of Conventional vs. Green Synthesis Approaches for Benzoic Acid Derivatives

FeatureConventional SynthesisGreen/Sustainable SynthesisKey Advantages of Green Approach
Solvent Often uses volatile, toxic organic solvents (e.g., chlorinated hydrocarbons)Water, bio-based solvents, or solvent-free conditions tandfonline.comscialert.netReduced pollution, improved safety
Energy Source Conventional heating (reflux)Microwave irradiation, sonication chemmethod.comchemmethod.comFaster reactions, lower energy use
Catalysts Heavy metal catalysts, stoichiometric reagentsBiocatalysts (enzymes), organocatalysts, transition-metal-free systems researchgate.netrsc.orgHigher selectivity, milder conditions, less toxic waste
Process Batch processingContinuous flow processes wipo.intEnhanced safety, better control, improved scalability
Reagents Often uses hazardous or excess reagentsAtom-economical reagents (e.g., tosyl azide), green oxidants (e.g., O2) rsc.orgwipo.intLess waste, lower cost, improved safety

Exploration of Novel Catalytic Transformations and C-H Activation

The functionalization of the this compound scaffold is a key area for future research, with a particular focus on novel catalytic transformations and direct C-H activation. These advanced synthetic methods offer efficient ways to build molecular complexity from the relatively simple starting material, bypassing the need for pre-functionalized substrates.

Transition metal-catalyzed C-H activation is a powerful tool for this purpose. Catalytic systems based on iridium and palladium have been extensively studied for the ortho-functionalization of benzoic acids. mdpi.comacs.orgnih.gov The carboxylic acid group in this compound can act as an effective directing group, guiding the catalyst to activate C-H bonds at specific positions on the aromatic ring. This allows for the selective introduction of new functional groups, such as aryl groups (via C-H/aryl-aryl coupling), halogens, or alkyl groups. nih.govd-nb.info For instance, iridium-catalyzed C-H amination and sulfonamidation have been successfully applied to benzoic acids for creating analogues of drug-like molecules. diva-portal.org

Future research will likely explore a wider range of catalysts and coupling partners to expand the scope of these reactions for this compound. This includes developing catalysts that can selectively functionalize other positions on the ring or even the acetyl group. Cobalt-catalyzed carbonylation reactions, which have been used to convert dichlorobenzenes into chlorobenzoic acids, could be adapted for further transformations of the target molecule. researchgate.netmdpi.com These catalytic strategies are crucial for synthesizing novel derivatives with potentially new applications in pharmaceuticals and materials science.

Application in Supramolecular Chemistry and Crystal Engineering

The structural features of this compound—namely its carboxylic acid, ketone, and chloro substituents—make it an excellent candidate for applications in supramolecular chemistry and crystal engineering. These fields focus on designing and controlling the assembly of molecules into larger, ordered structures through non-covalent interactions.

The carboxylic acid group is a robust hydrogen bond donor and acceptor, capable of forming predictable dimeric synthons. The chlorine atom can participate in halogen bonding, a directional interaction that is increasingly used as a tool in crystal design. A study on the closely related 2-(Acetyloxy)-5-chlorobenzoic acid (5-chloroaspirin) revealed polymorphism, where different crystal structures (polymorphs) are formed. researchgate.net These structures are stabilized by a combination of carboxylic acid dimers and Cl···O halogen bonds, demonstrating the importance of these interactions in directing the solid-state assembly. researchgate.net

Future research will likely involve the systematic co-crystallization of this compound with other molecules (co-formers) to create new multi-component crystalline solids with tailored properties. rsc.orgrsc.org By selecting co-formers with complementary functional groups, it is possible to engineer specific supramolecular architectures. This could lead to materials with modified physical properties such as solubility, stability, and melting point. Furthermore, the compound could be used as a ligand in the construction of metal-organic frameworks (MOFs) or coordination polymers, as demonstrated by the use of a Schiff base derived from 2-amino-5-chlorobenzoic acid in forming heterometallic clusters. acs.org

Advanced Computational Modeling for Property Prediction and Reaction Design

Advanced computational modeling, particularly using Density Functional Theory (DFT), is set to become an indispensable tool in guiding future research on this compound. These in silico methods allow for the prediction of molecular properties and the design of new reactions, saving significant time and resources in the laboratory.

DFT calculations can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. mdpi.comrsc.org For instance, theoretical studies on substituted benzoic acids have successfully modeled their gas-phase acidity, the influence of substituents on reactivity, and the mechanisms of proton transfer. mdpi.combuketov.edu.kz Such models could be applied to this compound to predict its pKa, understand the electronic effects of the acetyl and chloro groups, and rationalize its behavior in chemical reactions.

A particularly powerful application is in crystal structure prediction (CSP). A CSP study on 5-chloroaspirin successfully identified its known experimental polymorphs and even predicted a new, more stable form that has yet to be observed experimentally. researchgate.net This highlights the predictive power of computational methods in crystal engineering. For this compound, CSP could be used to predict its likely crystal packing arrangements and to screen for potential co-crystals with desired structures and properties before attempting their synthesis. Furthermore, computational modeling can be used to map out reaction pathways for its synthesis and functionalization, identify transition states, and calculate activation energies, thereby guiding the development of more efficient catalytic processes. mdpi.com

Table 2: Applications of Computational Modeling for this compound

Modeling TechniqueApplication AreaPredicted Properties / InsightsReference for Similar Systems
Density Functional Theory (DFT) Reactivity & Property PredictionAcidity (pKa), electronic effects of substituents, reaction mechanisms, spectroscopic data. mdpi.comrsc.orgbuketov.edu.kz
Crystal Structure Prediction (CSP) Crystal EngineeringStable polymorphs, crystal packing, lattice energies, screening for potential co-crystals. researchgate.net
DFT for Reaction Pathways Catalysis & Synthesis DesignTransition state geometries, activation energies, regioselectivity of C-H activation, catalytic cycles. mdpi.com
NBO, MEP, HOMO-LUMO Analysis Molecular EngineeringCharge distribution, electrophilic/nucleophilic sites, chemical reactivity, non-linear optical properties. researchgate.net

Integration into Flow Chemistry and Automated Synthesis Platforms

The future production and derivatization of this compound are likely to be transformed by the integration of flow chemistry and automated synthesis platforms. These technologies offer substantial advantages over traditional batch chemistry in terms of efficiency, safety, reproducibility, and scalability.

Continuous flow synthesis involves pumping reagents through a network of tubes and reactors, allowing for precise control over reaction parameters like temperature, pressure, and residence time. ncl.res.in This leads to higher yields, better selectivity, and improved safety, especially for highly exothermic or hazardous reactions. ncl.res.in Patents and studies have already described the continuous flow synthesis of substituted benzoic acids and their derivatives, demonstrating the feasibility of applying this technology to this compound. wipo.intresearchgate.netgoogle.com This would enable on-demand production and facilitate a more streamlined manufacturing process.

Automated synthesis platforms combine robotics for liquid and solid handling with software control to perform multi-step syntheses with minimal human intervention. zinsser-analytic.comresearchgate.net These systems are ideal for high-throughput experimentation, allowing for the rapid screening of reaction conditions and the creation of libraries of derivatives for drug discovery or materials science. researchgate.net By integrating the synthesis of this compound into an automated platform, researchers could efficiently explore its derivatization through various catalytic transformations, generating a diverse set of new molecules for testing and evaluation. The merging of solid-phase synthesis with flow technology (SPS-Flow) further enhances automation capabilities, simplifying purification and expanding the range of accessible chemical structures. springernature.com

Q & A

Q. What are the common synthetic routes for 2-acetyl-5-chlorobenzoic acid, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves Friedel-Crafts acylation of 5-chlorobenzoic acid derivatives. Key variables include catalyst selection (e.g., AlCl₃ for electrophilic substitution), solvent polarity (ethanol or water for solubility control), and temperature modulation to minimize side reactions. For example, cyclization reactions using dual carbonyl groups in the ortho-position (e.g., forming 6-chloro-3-methoxyphthalide) require precise stoichiometry and anhydrous conditions to avoid hydrolysis . Optimization strategies include gradient temperature control (e.g., 60–80°C for acyl chloride formation) and post-reaction purification via recrystallization in ethanol-water mixtures .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store the compound in airtight, light-resistant containers at –20°C to prevent degradation. Use desiccants (e.g., silica gel) to avoid moisture absorption, which can hydrolyze the acetyl group. For laboratory handling, wear nitrile gloves and flame-retardant lab coats to mitigate skin contact and fire risks. Solubility in polar aprotic solvents (e.g., DMSO) should be tested under inert atmospheres to minimize oxidation .

Q. What spectroscopic methods are recommended for characterizing this compound?

  • Methodological Answer : Use a combination of FT-IR (to identify carbonyl stretches at ~1700 cm⁻¹ and C–Cl bonds at ~550 cm⁻¹), ¹H/¹³C NMR (to resolve acetyl methyl protons at δ 2.6 ppm and aromatic protons), and GC-MS (for molecular ion peak verification at m/z 198.6). Cross-reference spectral data with databases like NIST Chemistry WebBook to validate purity, especially when discrepancies arise due to polymorphic forms .

Advanced Research Questions

Q. How can cyclization reactions of this compound be controlled to form specific derivatives?

  • Methodological Answer : Cyclization to phthalide derivatives (e.g., 6-chloro-3-methoxyphthalide) requires activating the carbonyl groups via acid catalysis (e.g., H₂SO₄) or Lewis acids (e.g., ZnCl₂). Monitor reaction progress using TLC (silica gel, hexane:ethyl acetate 3:1) to isolate intermediates. Kinetic vs. thermodynamic control can be achieved by varying reaction time: shorter durations (1–2 hrs) favor less stable products, while extended reflux (6+ hrs) stabilizes thermodynamically favored isomers .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Conflicting NMR/IR data may arise from tautomerism or solvent effects. For example, keto-enol tautomerism in the acetyl group can shift proton signals. To resolve this:
  • Perform variable-temperature NMR to observe dynamic equilibria.
  • Use deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts.
  • Validate with X-ray crystallography for unambiguous structural confirmation .

Q. How can researchers design pharmacological studies to assess the bioactivity of this compound derivatives?

  • Methodological Answer : Screen derivatives for receptor binding (e.g., dopamine D₂ or serotonin 5-HT₃) using competitive radioligand assays. Synthesize benzamide analogs via coupling with glycine esters, followed by catalytic hydrogenation to remove protecting groups. Prioritize derivatives with logP values <3 for enhanced blood-brain barrier permeability. Validate in vitro activity using cell-based assays (e.g., cAMP modulation in HEK293 cells) before progressing to in vivo models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.